(R)-1-N-Boc-2-cyano-piperidine chemical properties
(R)-1-N-Boc-2-cyano-piperidine chemical properties
Part 1: Executive Summary
(R)-1-N-Boc-2-cyano-piperidine (CAS: 940000-26-0) is a critical chiral building block in the synthesis of piperidine-based pharmaceuticals.[1] Unlike its racemic counterpart, this enantiomerically pure scaffold allows for the precise introduction of chirality at the C2 position, a structural motif recurrent in bioactive alkaloids, glycosidase inhibitors, and peptide mimetics (e.g., DPP-4 inhibitors).
Its core utility lies in the versatility of the nitrile group , which serves as a "masked" primary amine, aldehyde, or carboxylic acid, while the tert-butoxycarbonyl (Boc) group provides orthogonal protection, enabling chemoselective transformations on the piperidine ring nitrogen. This guide details its physicochemical properties, validated synthetic pathways, and reactivity profile, grounded in rigorous experimental logic.
Part 2: Chemical Identity & Physical Properties
The following data consolidates experimental and predicted values for the (R)-enantiomer.
| Property | Value | Notes |
| IUPAC Name | tert-butyl (2R)-2-cyanopiperidine-1-carboxylate | |
| CAS Number | 940000-26-0 | Specific to (R)-isomer |
| Molecular Formula | C₁₁H₁₈N₂O₂ | |
| Molecular Weight | 210.27 g/mol | |
| Appearance | White to pale yellow solid | Low melting solid |
| Melting Point | 62 – 67 °C | Range varies with purity |
| Boiling Point | ~325 °C (Predicted) | Decomposes before BP |
| Solubility | DCM, EtOAc, MeOH, THF | Insoluble in water |
| Chirality | (R)-Configuration | Derived from D-Pipecolic acid or enzymatic resolution |
| pKa | -4.85 (Conjugate acid) | Predicted (Nitrile N) |
Part 3: Synthesis & Manufacturing Logic
The most reliable route to high-enantiomeric excess (ee) (R)-1-N-Boc-2-cyano-piperidine avoids the resolution of racemates.[1] Instead, it utilizes the Chiral Pool Strategy , starting from (R)-Pipecolic acid (D-Pipecolic acid).
Mechanistic Pathway
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Protection : (R)-Pipecolic acid is N-protected with Boc₂O.[1]
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Amidation : The carboxylic acid is converted to a primary amide via a mixed anhydride or active ester intermediate.
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Dehydration : The primary amide is dehydrated to the nitrile using Trifluoroacetic Anhydride (TFAA) or POCl₃. This step is critical; mild conditions must be chosen to prevent racemization at the alpha-carbon.
Figure 1: Stereoconservative synthesis of (R)-1-N-Boc-2-cyano-piperidine from (R)-Pipecolic acid.[1]
Part 4: Reactivity Profile & Applications
The chemical value of this scaffold is defined by the divergent reactivity of the nitrile group.
Nitrile Reduction (Amine Synthesis)
The most common application is the reduction of the nitrile to a primary amine (aminomethyl group). This creates a diamine scaffold often used in kinase inhibitors.
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Reagents : Raney Nickel/H₂ or Borane-THF (BH₃[1]·THF).
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Causality : Catalytic hydrogenation is preferred to avoid deprotecting the Boc group, which is acid-labile. Borane reduction is effective but requires careful quenching to prevent Boc cleavage.
Pinner Reaction / Hydrolysis
The nitrile can be hydrolyzed back to the amide or acid, or converted to an imidate (Pinner reaction), allowing for the formation of heterocycles like oxadiazoles or tetrazoles directly attached to the chiral center.
Alpha-Functionalization (The Steric Challenge)
Direct alkylation at the C2 position (alpha to the nitrile) is difficult due to the steric bulk of the N-Boc group and the ring strain. While the nitrile is activating, deprotonation often leads to decomposition or racemization rather than clean alkylation.
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Alternative : If a quaternary center is needed, it is standard practice to alkylate the lactam precursor (N-Boc-2-piperidone) prior to converting the carbonyl to a nitrile, rather than alkylating the nitrile directly.
Figure 2: Divergent reactivity profile.[1] The nitrile serves as a gateway to amines, amides, and heterocycles.
Part 5: Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to the next step.
Protocol A: Dehydration of (R)-N-Boc-Pipecolamide to Nitrile
Target: Conversion of primary amide to nitrile without racemization.[1]
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Setup : Charge a flame-dried flask with (R)-N-Boc-pipecolamide (1.0 equiv) and dry Pyridine (5.0 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0 °C under Nitrogen.
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Addition : Dropwise add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) over 20 minutes. The reaction is exothermic; maintain internal temp < 5 °C.
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Reaction : Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
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Checkpoint (TLC/LCMS) :
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Success: Disappearance of amide peak (M+H) and appearance of nitrile peak (usually invisible in UV, check via stain or MS).
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Failure: If starting material remains, add 0.2 equiv TFAA.
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Workup : Quench with saturated NaHCO₃ (gas evolution!). Extract with DCM.[2] Wash organic layer with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄.[3]
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Purification : Flash chromatography (Hexanes/EtOAc). The nitrile is less polar than the amide.
Protocol B: Reduction to (R)-1-N-Boc-2-(aminomethyl)piperidine
Target: Selective reduction of CN to CH₂NH₂ leaving Boc intact.[1]
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Setup : Dissolve (R)-1-N-Boc-2-cyano-piperidine (1.0 equiv) in MeOH.
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Catalyst : Add Raney Nickel (approx. 50 wt% of substrate, washed with MeOH). Caution : Pyrophoric.
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Atmosphere : Purge with H₂ gas (balloon or Parr shaker at 40 psi). Add catalytic NH₄OH (to suppress secondary amine formation).
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Reaction : Stir vigorously for 12–24 hours.
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Checkpoint : LCMS should show M+H = Product Mass. A major byproduct is the dimer (secondary amine); NH₄OH suppresses this.
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Workup : Filter through Celite (keep wet to prevent fire). Concentrate filtrate.
Part 6: References
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Synthesis from Pipecolic Acid : "Synthesis of novel pipecolic acid derivatives. Part 2." RSC Publishing. Link
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Nitrile Reduction Protocols : "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation." University of Dundee Research Portal. Link
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Physical Properties & CAS : "Tert-butyl 2-cyanopiperidine-1-carboxylate (C11H18N2O2) - PubChemLite."[1] PubChem. Link
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General Reactivity of Alpha-Amino Nitriles : "Reactions of Nitriles - Chemistry Steps." Chemistry Steps. Link
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Safety Data : "(R)-1-Boc-2-Cyanopiperidine MSDS." BLD Pharm. Link
